synthesis and characterization of 5-Bromo-6,7-difluoro-1-methylbenzotriazole
synthesis and characterization of 5-Bromo-6,7-difluoro-1-methylbenzotriazole
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-6,7-difluoro-1-methylbenzotriazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis and characterization of the novel halogenated heterocyclic compound, 5-Bromo-6,7-difluoro-1-methylbenzotriazole. Benzotriazole derivatives are a cornerstone in medicinal chemistry, and the strategic incorporation of fluorine and bromine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This document outlines a proposed synthetic pathway, detailed experimental protocols, and a thorough characterization strategy, offering field-proven insights into the causality behind experimental choices. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness.
Introduction: The Significance of Halogenated Benzotriazoles
Benzotriazoles are a class of heterocyclic compounds renowned for their wide range of biological activities, including antiviral, antifungal, and antihypertensive properties.[1] Their structural versatility makes them privileged scaffolds in drug discovery. The introduction of halogen atoms, particularly fluorine and bromine, into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[2] Fluorine's high electronegativity can influence the acidity of nearby protons and participate in hydrogen bonding, while bromine can serve as a reactive handle for further chemical modifications through cross-coupling reactions.[3]
This guide focuses on 5-Bromo-6,7-difluoro-1-methylbenzotriazole, a molecule designed to leverage these beneficial halogen effects. The following sections detail a plausible and robust synthetic route, from commercially available precursors to the final product, and a comprehensive analytical workflow to ensure its unambiguous characterization.
Proposed Synthetic Pathway
The synthesis of 5-Bromo-6,7-difluoro-1-methylbenzotriazole is envisioned as a four-step process, commencing with the bromination of 3,4-difluoroaniline. Each step is designed based on established and reliable organic transformations.
Caption: Proposed synthetic workflow for 5-Bromo-6,7-difluoro-1-methylbenzotriazole.
Rationale for the Synthetic Strategy
-
Step 1: Bromination of 3,4-Difluoroaniline. The synthesis begins with the regioselective bromination of 3,4-difluoroaniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Due to steric hindrance from the adjacent fluorine atom, bromination is anticipated to occur predominantly at the para position, yielding 4-Bromo-2,3-difluoroaniline.
-
Step 2: Diazotization and Intramolecular Cyclization. The resulting 4-Bromo-2,3-difluoroaniline possesses the necessary ortho-diamine precursor framework for benzotriazole formation upon diazotization. Treatment with sodium nitrite in an acidic medium generates a diazonium salt, which undergoes spontaneous intramolecular cyclization to form the stable benzotriazole ring.[4][][6]
-
Step 3: N-Methylation. The final step involves the methylation of the benzotriazole nitrogen. This reaction can potentially yield a mixture of N1 and N2 isomers. The regioselectivity of this step is often influenced by the reaction conditions, including the choice of base and solvent.[1][7] Chromatographic separation is typically required to isolate the desired N1 isomer.
Detailed Experimental Protocols
The following protocols are detailed, hypothetical procedures based on analogous reactions reported in the literature.
Synthesis of 4-Bromo-2,3-difluoroaniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-difluoroaniline (1.0 eq) in glacial acetic acid.
-
Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-2,3-difluoroaniline.
Synthesis of 5-Bromo-6,7-difluorobenzotriazole
-
Reaction Setup: Dissolve 4-Bromo-2,3-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Cyclization: Stir the reaction mixture at 0-5 °C for 1 hour. The formation of the benzotriazole is typically spontaneous.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Drying: Dry the product under vacuum to yield 5-Bromo-6,7-difluorobenzotriazole.
Synthesis of 5-Bromo-6,7-difluoro-1-methylbenzotriazole
-
Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-6,7-difluorobenzotriazole (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Deprotonation: Add a base, such as potassium carbonate (1.5 eq), to the solution and stir for 30 minutes at room temperature.
-
Methylation: Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers and obtain the desired 5-Bromo-6,7-difluoro-1-methylbenzotriazole.
Comprehensive Characterization
A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the final compound.
Caption: Logical workflow for the characterization and validation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure and connectivity of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group and signals in the aromatic region for the two protons on the benzene ring. The chemical shift of the N-methyl group can help distinguish between the N1 and N2 isomers.
-
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the benzene ring will be influenced by the fluorine and bromine substituents.[8][9][10]
-
¹⁹F NMR: The fluorine NMR spectrum will show signals corresponding to the two fluorine atoms, and their coupling constants with each other and with the aromatic protons will be diagnostic.
| Predicted NMR Data for 5-Bromo-6,7-difluoro-1-methylbenzotriazole | |
| Technique | Expected Chemical Shifts (δ, ppm) and Couplings (J, Hz) |
| ¹H NMR | ~4.2-4.4 (s, 3H, N-CH₃), ~7.5-8.0 (m, 2H, Ar-H) |
| ¹³C NMR | ~35-40 (N-CH₃), ~110-150 (Ar-C, C-F, C-Br) |
| ¹⁹F NMR | Signals in the typical range for aryl fluorides, with F-F and F-H couplings. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the synthesized compound.
-
Molecular Ion Peak: The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Fragmentation: A key fragmentation pathway for benzotriazoles is the loss of a neutral nitrogen molecule (N₂), resulting in a significant [M-28]⁺ peak.[11] Further fragmentation of the aromatic ring may also be observed.
| Predicted Mass Spectrometry Data | |
| Technique | Expected m/z Values |
| HRMS (ESI+) | [M+H]⁺ corresponding to the exact mass of C₇H₅BrF₂N₃ |
| Fragmentation | Prominent peak at [M-28]⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final compound.
-
Method: A reversed-phase HPLC method using a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a suitable starting point.[12][13][14]
-
Detection: A diode-array detector (DAD) can be used to monitor the elution at multiple wavelengths, providing both quantitative purity information and UV-Vis spectral data for the peak of interest.
-
Purity Assessment: The purity of the final product should be determined by calculating the peak area percentage of the main component.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to confirm the presence of key functional groups.
-
Expected Bands:
-
C-H stretching (aromatic and aliphatic)
-
C=C stretching (aromatic ring)
-
N=N stretching (triazole ring)
-
C-F and C-Br stretching vibrations
-
Trustworthiness and Self-Validation
The combination of these analytical techniques provides a robust and self-validating system. HRMS confirms the correct elemental composition, NMR spectroscopy elucidates the exact connectivity and isomeric form, HPLC quantifies the purity, and IR spectroscopy confirms the presence of the expected functional groups. Agreement across all these techniques provides high confidence in the identity and quality of the synthesized 5-Bromo-6,7-difluoro-1-methylbenzotriazole.
References
-
Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC - NIH. Available at: [Link]
-
Synthesis of 3,4-difluoroaniline. PrepChem.com. Available at: [Link]
- Method of 3,4-difluoroaniline synthesis. Google Patents.
-
HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available at: [Link]
- Process for preparing 3,4-difluoroaniline. Google Patents.
-
Synthesis of 4-Bromo-2,6-difluoroaniline (6). PrepChem.com. Available at: [Link]
-
Mass spectra of benzotriazoles. Correlation with thermolytic and photolytic fragmentations. ScienceDirect. Available at: [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. Available at: [Link]
-
Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. NIH. Available at: [Link]
-
Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. Available at: [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]
-
1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. PubMed. Available at: [Link]
-
The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
-
Observed and Calculated 1H Chemical Shifts (δ in ppm) for Series of 1X- Benzotriazole Derivatives (X= H, CH3, Cl, NH2, OH) in Aqueous Solution by Using the B3LYP/6-311++G(d,p) Method. ResearchGate. Available at: [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available at: [Link]
-
Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. Available at: [Link]
-
Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Diazotisation. Organic Chemistry Portal. Available at: [Link]
-
Diazotization reaction: Mechanism and Uses. Online Chemistry notes. Available at: [Link]
-
High Performance Liquid Chromatography. University of California, Irvine. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]
-
Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link]
-
1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... ResearchGate. Available at: [Link]
-
Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science (RSC Publishing). Available at: [Link]
-
diazonium ion formation mechanism. YouTube. Available at: [Link]
-
Fundamentals of MS (7 of 7) - Fragmentation. YouTube. Available at: [Link]
-
The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. PMC - NIH. Available at: [Link]
-
The Diazotisation of Aniline and of the Chloroanilines in Dilute Sulphuric Acid Solutions: A Kinetic Study. ResearchGate. Available at: [Link]
-
Abandoning the Quadrupole for Mass Spectrometry Fragmentation Analysis. bioRxiv. Available at: [Link]
-
1-benzyl-1H-benzotriazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
Sources
- 1. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]
- 4. Diazotisation [organic-chemistry.org]
- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 7. Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 13. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
